AHU-377 hemicalcium salt is classified as an angiotensin receptor neprilysin inhibitor. It has a molecular formula of C24H29NO5 and a molecular weight of 411.49 g/mol. The compound's CAS number is 149709-62-6, indicating its unique chemical identity in databases. The hemicalcium salt form enhances the solubility and bioavailability of the active drug.
The synthesis of AHU-377 involves several steps:
The typical yield of the desired product is reported to be between 97.5% to 98.5%, indicating a high efficiency of the synthesis process .
The molecular structure of AHU-377 hemicalcium salt features a biphenyl moiety connected to a pentanoic acid derivative, which contributes to its biological activity. The structure can be represented as follows:
This structure allows for interactions with neprilysin and contributes to its efficacy as an inhibitor.
AHU-377 undergoes enzymatic conversion in vivo to produce its active form, LBQ657. The conversion involves the cleavage of the ethyl ester group, which is essential for its pharmacological action. The compound's IC50 value for inhibiting neprilysin is reported to be 5 nM, indicating its potency .
AHU-377 hemicalcium salt exhibits several notable physical and chemical properties:
These properties are crucial for ensuring effective formulation and delivery in pharmaceutical applications .
AHU-377 hemicalcium salt is primarily used in clinical settings for:
The ongoing research into AHU-377 highlights its significance in modern pharmacotherapy for heart-related disorders .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: